

discovery and history of alpha-Damascone in flavor chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *alpha*-Damascone

Cat. No.: B3025630

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of **alpha-Damascone** in Flavor Chemistry

Introduction: The Essence of a Rose, Captured

In the intricate world of flavor and fragrance chemistry, few molecules have achieved the iconic status of **alpha-Damascone**. A member of the "rose ketones" family, this C13 norterpenoid is a powerhouse of olfactory complexity, prized for its intensely diffusive and multifaceted aroma.^[1] ^[2]^[3] It is not merely a singular note but a symphony of scents, evoking the rich, fruity, and floral character of a Damask rose, interwoven with nuances of crisp apple, succulent plum, sweet honey, and a distinctive, dry tobacco-like finish.^[1]^[4]^[5]^[6] First identified as a trace component contributing disproportionately to the characteristic aroma of Bulgarian rose oil (*Rosa damascena*), **alpha-Damascone** has transcended its natural origins to become an indispensable cornerstone of modern perfumery and a versatile tool in the palette of the flavorist.^[1]^[7] This guide delves into the scientific journey of **alpha-Damascone**, from its serendipitous discovery to the sophisticated synthetic and analytical methodologies that define its use today.

Part 1: The Discovery - A Scientific Quest for the Soul of the Rose

The story of **alpha-Damascone** begins in the early 1960s, a period of intensive research into the chemical constituents of the world's most precious essential oils.^[1] The captivating and

complex scent of Bulgarian rose oil was a primary target for chemists, who sought to identify the key molecules responsible for its unique character.^[8] At the forefront of this endeavor was a collaboration between the Swiss fragrance and flavor company Firmenich and the prestigious ETH Zürich, spearheaded by Professor Leopold Ruzicka and his head of the terpenes group, Dr. Ervin Kovats.^{[8][9]}

Their mission was to deconstruct the rose's scent profile, which, despite decades of analysis, remained elusive. Reconstitutions based on known components still lacked the full, vibrant character of the natural oil.^[9] In 1965, a breakthrough occurred when the research team successfully identified a new class of compounds, which they named "rose ketones," after analyzing Damask Rose Absolute.^{[6][10]} This discovery was a pivotal moment, opening the door to a new family of major fragrance molecules.^[10]

Further investigation by Demole et al. at Firmenich led to the structural elucidation of β -damascone and the even more potent β -damascenone in 1970.^[11] Shortly thereafter, its positional isomer, **alpha-Damascone**, was identified.^[9] Recognizing the immense commercial potential of these molecules, Firmenich developed and launched synthetic versions, Damascone Alpha and Damascone Beta, in 1979, forever changing the landscape of floral and fruity fragrances.^[12] Guerlain's iconic perfume Nahema (1979) was one of the first major fragrances to showcase the transformative power of damascones, using them to build a revolutionary, multifaceted rose accord.^[13]

Part 2: Chemical Profile and Sensory Characteristics

The profound impact of **alpha-Damascone** stems from its unique chemical structure and the resulting complex sensory perception.

Physicochemical Properties

Alpha-Damascone is a C13 norterpenoid, structurally classified as an α,β -unsaturated ketone with a cyclohexene ring system.^[1] Its properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one	[2] [4]
CAS Number	43052-87-5 (isomer mixture); 24720-09-0 ((E)-isomer)	[1] [6]
Molecular Formula	C13H20O	[2] [10]
Molecular Weight	192.3 g/mol	[1] [10]
Appearance	Colorless to pale yellow liquid	[1] [10] [14]
Density	~0.935 g/cm ³	[10]
Refractive Index	1.492 - 1.499 @ 20°C	[10]
Boiling Point	~150°C	[10]
Flash Point	>100°C	[10]
Solubility	Soluble in ethanol; insoluble in water	[2]

Olfactory Profile: A Study in Complexity

Alpha-Damascone is renowned for its exceptional strength and diffusion.[\[4\]](#) Its scent is a rich tapestry of notes:

- Primary: A powerful fruity-floral signature with a pronounced rose heart.[\[4\]](#)[\[6\]](#)
- Fruity Facets: Strong notes of crisp green apple, rich plum, and blackcurrant.[\[4\]](#)[\[5\]](#)
- Subtle Nuances: Distinctive minty, metallic, and spicy facets add to its complexity.[\[4\]](#)[\[15\]](#)
- Drydown: A characteristic tobacco-like dryness in the finish.[\[1\]](#)

This molecule possesses an extremely low odor detection threshold, meaning minute quantities can exert a significant effect on a composition. The potency is also stereospecific; the laevorotatory (–) form has a detection threshold of just 1.5 parts per billion (ppb), whereas

the dextrorotatory (+) form is detected at 100 ppb.[10] Commercial **alpha-Damascone** is typically a racemic mixture of these isomers.[10]

Part 3: Synthesis and Industrial Production

While damascones are naturally formed from the enzymatic degradation of carotenoids in plants, this pathway is not viable for commercial production.[3][16] The global demand is met entirely through chemical synthesis.[14][17]

Evolution of Synthetic Routes

Early industrial syntheses focused on leveraging readily available terpene precursors.[1] A foundational method, still relevant today, involves the reaction of a cyclogeranic acid derivative with an allyl magnesium halide, followed by a thermal rearrangement (pyrolysis) to yield the target damascone.[10]

Another classic approach starts with citral, a common terpenoid aldehyde. The process involves the cyclization of citral to α -cyclocitral, followed by a Grignard reaction with 1-propenylmagnesium bromide to form an intermediate alcohol, which is then oxidized to **alpha-Damascone**.[18]

Caption: A classical synthetic pathway to **alpha-Damascone** starting from citral.

Modern Synthetic Protocol: Synthesis from α -Ionone

More recent innovations have focused on improving efficiency, yield, and sustainability. One effective modern route utilizes α -ionone, another common fragrance ingredient, as the starting material. This four-step process is notable for its high yield and the use of recyclable solvents. [19]

Step-by-Step Methodology:

- Oximation: α -Ionone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an ethanol/water solvent system. This converts the ketone group of the ionone into an oxime.
- Epoxidation: The α -ionone oxime is then subjected to epoxidation. This is typically achieved using a peroxide (like hydrogen peroxide) under basic conditions, which selectively adds an

oxygen atom across the double bond within the cyclohexene ring, forming an epoxide.

- Dehydration/Rearrangement: The epoxy-oxime intermediate is then treated with a dehydrating agent or heated. This step is crucial as it induces a rearrangement of the molecule, leading to the formation of the core damascone structure.
- Reduction/Hydrolysis: Finally, the resulting intermediate is treated with a reducing agent (e.g., titanium trichloride) to hydrolyze the oxime group back into a ketone, yielding the final product, **alpha-Damascone**, with high purity.[19]

This route offers a total yield of approximately 54.9% and a final purity of 97% (as measured by Gas Chromatography), making it a viable method for industrial-scale preparation.[19]

Part 4: Analytical Methodologies for Quality and Safety

The potency and regulatory status of **alpha-Damascone** necessitate robust analytical methods for its identification and quantification in complex products. It is listed as a potential skin sensitizer, and its use in cosmetic products is restricted by organizations like the International Fragrance Association (IFRA).[4][20][21]

Standard Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The industry-standard technique for analyzing **alpha-Damascone** is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[21] This method provides both high-resolution separation and definitive identification.

Experimental Workflow:

- Sample Preparation: The fragrance or flavor sample is accurately weighed and diluted in a suitable solvent (e.g., ethanol or hexane) to a concentration within the calibrated range of the instrument. An internal standard is often added at this stage for precise quantification.
- GC Injection: A small volume of the diluted sample is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

- Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds separate based on their boiling points and affinity for the stationary phase, with different molecules exiting the column at characteristic times (retention times).
- Mass Spectrometry Detection: As each compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized (typically by electron impact), causing it to fragment into a unique pattern of smaller, charged ions.
- Data Analysis: The mass spectrometer separates these fragments based on their mass-to-charge ratio, generating a mass spectrum that serves as a chemical "fingerprint." By comparing the retention time and mass spectrum of a peak in the sample to that of a certified **alpha-Damascone** analytical standard, its identity can be confirmed and its quantity calculated.[\[21\]](#)

Caption: Standard workflow for the analysis of **alpha-Damascone** using GC-MS.

Part 5: A Pillar of Modern Flavor and Fragrance Creation

Since its commercial introduction, **alpha-Damascone** has become an indispensable ingredient, valued for its ability to impart unparalleled richness, diffusion, and complexity.

Applications in the Fragrance Industry

Its versatility allows it to be used across numerous fragrance families.[\[22\]](#)

- Floral Accords: It is a cornerstone of contemporary rose accords, providing a natural, vibrant, and fruity character that harmonizes with other rose materials like phenylethyl alcohol and geraniol.[\[1\]](#)
- Fruity Compositions: Its inherent apple, plum, and berry notes make it a perfect choice for enhancing fruity-floral and gourmand fragrances.[\[1\]](#)[\[2\]](#)
- Other Uses: It adds unique effects to woody, herbal, and spicy compositions and can lend an intriguing nuance to tobacco accords.[\[14\]](#)[\[23\]](#)

Applications in the Flavor Industry

Recognized by the Flavor and Extract Manufacturers Association (FEMA No. 3659), **alpha-Damascone** is used to add depth and complexity to a variety of fruit flavors.[\[1\]](#)[\[6\]](#) Its profile is particularly effective in enhancing berry, apple, stone fruit, and tropical fruit notes in beverages, confectionery, and other food products.[\[1\]](#)[\[5\]](#)

Typical Use Levels in Consumer Products

The table below summarizes typical concentration ranges for **alpha-Damascone** in various applications, reflecting its high-impact nature.

Product Application	Average - Maximum Concentration (%)	Role & Remarks	Reference(s)
Fine Fragrance	0.04 - 0.15	Top and heart note; provides diffusion and character	[6]
Shampoo	0.09 - 0.31	Enhances fruity-floral notes on wet and dry hair	[6]
Shower Gel / Soap	0.06 - 0.19	Provides bloom and character in foam and on skin	[6]
Detergent	0.06 - 0.26	High impact and cost-effective for rosy/fruit notes	[1] [6]
Fabric Softener	0.07 - 0.20	Lends fruity-floral character to wet and dry laundry	[6]
Candles	0.09 - 0.35	Excellent diffusion in both cold and burning wax	[6]

Conclusion

The journey of **alpha-Damascone** is a testament to the synergy of natural product chemistry, synthetic innovation, and sensory science. From its discovery as a minute but vital component of the aroma of Damask rose, it has evolved into a globally significant aroma chemical. Its complex, powerful, and versatile character has provided perfumers and flavorists with a tool to create more vibrant, diffusive, and memorable experiences. The history of **alpha-Damascone** is not merely a chronicle of a molecule, but a reflection of the ongoing quest to understand and capture the profound beauty of the natural world.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alpha-damascone (CAS 43052-87-5) - Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. Alpha Damascone Online | Alpha Damascone Manufacturer and Suppliers [scimlifify.com]
- 3. Damascone - Wikipedia [en.wikipedia.org]
- 4. fraterworks.com [fraterworks.com]
- 5. Alpha Damascone – Organica Aromatics® [organicaaroma.com]
- 6. DAMASCOME ALPHA [studio.dsm-firmenich.com]
- 7. openpr.com [openpr.com]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. ScenTree - (E/Z)-Alpha-damascone® (CAS N° 43052-87-5) [scentree.co]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Discover Our Story | dsm-firmenich [firmenich.com]
- 13. boisdejasmin.com [boisdejasmin.com]
- 14. alpha Damascone Online Kopen bij Hekserij [eng.hekserij.nl]

- 15. alpha-damascone, 43052-87-5 [thegoodsentscompany.com]
- 16. Damascenone - Wikipedia [en.wikipedia.org]
- 17. Production Methods Of Alpha-damascone: A Comprehensive Overview [chemicalbull.com]
- 18. US20180244613A1 - Process for preparing alpha-damascone - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 21. a-Damascone analytical standard 43052-87-5 [sigmaaldrich.com]
- 22. fragrenza.com [fragrenza.com]
- 23. DAMASCONE BETA FAB [studio.dsm-firmenich.com]
- To cite this document: BenchChem. [discovery and history of alpha-Damascone in flavor chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025630#discovery-and-history-of-alpha-damascone-in-flavor-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com